Ono-AE-248

Description

Overview of Prostaglandin (B15479496) E2 Receptors and Subtypes (EP1, EP2, EP3, EP4)

The four EP receptor subtypes (EP1, EP2, EP3, and EP4) are rhodopsin-type GPCRs, each characterized by seven transmembrane domains. frontiersin.org The distinct physiological roles of these receptors are largely determined by their coupling to different intracellular signaling pathways. frontiersin.orgoup.compnas.orgebi.ac.ukjci.org

EP1 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium levels. oup.compnas.org

EP2 receptors are coupled to Gs proteins, which stimulate adenylate cyclase and increase intracellular cyclic AMP (cAMP) levels. oup.compnas.orgebi.ac.ukjci.org

EP3 receptors exhibit more complex signaling. While primarily coupled to Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in cAMP, multiple EP3 receptor isoforms generated by alternative splicing can also couple to Gs and calcium signaling pathways. oup.compnas.orgjci.org

EP4 receptors , like EP2, are coupled to Gs proteins and stimulate adenylate cyclase, increasing cAMP. oup.compnas.orgebi.ac.ukjci.org They can also secondarily couple to Gi and are involved in pathways like PI3K/Akt and ERK signaling. pnas.orgjst.go.jp

The differential expression patterns of these receptors across various tissues and cell types further contribute to the diverse effects of PGE₂. frontiersin.orgoup.comresearchgate.netnih.gov For instance, EP receptors are expressed in the kidney, vasculature, and nervous system, mediating effects on fluid balance, blood pressure, and neuronal excitability. frontiersin.org

Significance of Selective Prostanoid Receptor Modulation in Biomedical Research

Given the wide-ranging and sometimes opposing effects mediated by the different EP receptor subtypes, the ability to selectively modulate individual receptors holds significant importance in biomedical research and the development of targeted therapies. frontiersin.orgnih.govpatsnap.compatsnap.comoatext.comacs.org Understanding the specific roles of each receptor through the use of selective agonists and antagonists has been crucial in uncoupling the diverse functions of PGE₂. frontiersin.orgnih.gov

Selective modulation allows researchers to investigate the precise contribution of a particular EP receptor subtype to a specific physiological or pathological process, without activating or blocking other prostanoid receptors. frontiersin.orgnih.gov This approach has been instrumental in elucidating the roles of EP receptors in conditions such as inflammation, pain, cardiovascular diseases, bone resorption, and immune responses. frontiersin.orgnih.govoup.comjci.orgpatsnap.compatsnap.comoatext.comacs.orgahajournals.org

For example, research using selective agonists and antagonists has shown that EP1 and EP3 receptors can contribute to increased blood pressure and inhibit renal fluid reabsorption, while EP2 and EP4 receptors are generally associated with vasodilatation and fluid reabsorption. frontiersin.org In the immune system, EP2 and EP4 receptors have been shown to suppress immunity by stimulating cAMP production, while EP1 and EP3 signaling may potentiate immunity. jci.orgaacrjournals.org

The development of selective ligands, such as Ono-AE-248 for the EP3 receptor, has been critical in these investigations. ahajournals.orgpatsnap.commedkoo.commedchemexpress.comtargetmol.commedchemexpress.compnas.orgnih.gov These tools enable researchers to probe the specific downstream effects of activating or inhibiting a single receptor subtype, providing valuable insights into disease mechanisms and potential therapeutic targets. frontiersin.orgnih.gov Studies utilizing selective EP3 agonists like this compound have explored the receptor's involvement in various processes, including angiogenesis, neuronal excitability, myocardial function, and neutrophil behavior. ahajournals.orgpatsnap.commedchemexpress.comnih.govnih.govresearchgate.net The findings from such studies contribute to a deeper understanding of EP3 receptor pharmacology and its potential implications in different disease states.

Research findings using selective EP3 agonists like this compound have demonstrated effects such as reversing the suppression of angiogenesis in diabetic mice, suggesting a proangiogenic role for EP3 signaling in this context. patsnap.com Studies in animal models have also investigated the role of EP3 receptors in modulating seizures, with evidence suggesting that EP3 agonists may potentiate seizure activity. patsnap.com Furthermore, selective activation of the EP3 receptor by this compound has been shown to reduce myocardial infarct size in rodent models, indicating a cardioprotective activity associated with EP3 receptor activation, potentially involving mechanisms like protein kinase C activation and opening of K(ATP) channels. ahajournals.orgmedchemexpress.com Investigations into the effects of this compound on neutrophils have indicated that this selective EP3 agonist can induce a form of non-apoptotic cell death, potentially through mitochondrial signaling pathways. nih.govresearchgate.net Studies in human pulmonary vessels have also utilized this compound to demonstrate the selectivity of this compound for the EP3 receptor and its role in vasoconstriction in pulmonary arteries. nih.gov

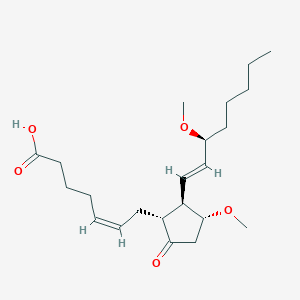

Structure

3D Structure

Properties

CAS No. |

211230-67-0 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-methoxy-2-[(E,3S)-3-methoxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 |

InChI Key |

MXDQOCKVVLKVJS-QKIVIXBWSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)OC)OC |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ONO AE 248 ONO AE-248 ONO-AE-248 |

Origin of Product |

United States |

Pharmacological Characterization of Ono Ae 248

Receptor Binding Affinity and Selectivity

ONO-AE-248 exhibits selective binding to the prostanoid EP3 receptor subtype. This selectivity has been demonstrated through binding assays using cell membranes expressing specific prostanoid receptors.

Selective Agonism at the EP3 Receptor Subtype, including EP3α

This compound is recognized as a selective agonist for the EP3 receptor. Studies using Chinese hamster ovary (CHO) cells expressing the murine EP3α receptor have shown that this compound selectively binds to this subtype. ahajournals.orgnih.gov The binding affinity is quantified by its inhibition constant (Ki). For the murine EP3α receptor expressed in CHO cells, this compound has a reported Ki value of 15 nmol/L. ahajournals.orgnih.gov Another study reported a Ki of 0.0075 μm (7.5 nmol/L) at the EP3α receptor in CHO cells. jneurosci.org A separate set of data indicates a Ki of 8 nM for the EP3 receptor. pnas.org This selective binding profile distinguishes this compound from other prostanoids and synthetic agonists. pnas.orgnih.govresearchgate.netguidetopharmacology.org

Comparative Binding Profiles with Other Prostanoid Receptors (EP1, EP2, EP4, DP, FP, IP, TP)

In contrast to its high affinity for the EP3 receptor, this compound shows significantly lower binding affinity for other prostanoid receptor subtypes. Studies comparing the binding profiles across EP1, EP2, EP4, DP, FP, IP, and TP receptors highlight this selectivity.

In CHO cells expressing murine EP receptors, the Ki values for this compound at EP1, EP2, and EP4 receptors ranged from 3.7 μmol/L (EP2) to >10 μmol/L (EP1 and EP4). ahajournals.org Specifically, this compound showed only a small displacement of the radioligand from the murine EP1 receptor at a concentration of 10 μmol/L (15% displacement), unlike sulprostone (B1662612) which potently binds to EP1. ahajournals.orgahajournals.org

Further comparative studies using membranes of CHO cells expressing various murine and human prostanoid receptors demonstrated minimal binding of this compound to non-EP3 subtypes at concentrations up to 10 μmol/L. ahajournals.org At this concentration, this compound caused only 1% displacement from the murine FP receptor, 9% displacement from the human TP receptor, and 4% displacement from the human IP receptor. ahajournals.org

Another source provides Ki estimates for this compound at other EP receptors as 10000 nM (>10 μM) for EP1, 3700 nM (3.7 μM) for EP2, and 4200 nM (4.2 μM) for EP4. pnas.orgnih.gov This reinforces that this compound binds selectively to EP3α receptors at concentrations below 1 μmol/L. ahajournals.org

The binding affinity data is summarized in the table below:

| Receptor Subtype (Species) | Ligand | Assay Type | Ki (nM) | Citation |

|---|---|---|---|---|

| EP3α (murine, CHO cells) | This compound | [3H]PGE2 displacement | 15 | ahajournals.orgnih.gov |

| EP3α (murine, CHO cells) | This compound | [3H]PGE2 binding | 7.5 | jneurosci.org |

| EP3 (species not specified) | This compound | Binding | 8 | pnas.org |

| EP1 (murine, CHO cells) | This compound | [3H]PGE2 displacement | >10000 | ahajournals.org |

| EP1 (species not specified) | This compound | Binding | 10000 | pnas.orgnih.gov |

| EP2 (murine, CHO cells) | This compound | [3H]PGE2 displacement | 3700 | ahajournals.org |

| EP2 (species not specified) | This compound | Binding | 3700 | pnas.orgnih.gov |

| EP4 (murine, CHO cells) | This compound | [3H]PGE2 displacement | >10000 | ahajournals.org |

| EP4 (species not specified) | This compound | Binding | 4200 | pnas.orgnih.gov |

| FP (murine, CHO cells) | This compound | [3H]PGF2α displacement | >10000 | ahajournals.org |

| TP (human, CHO cells) | This compound | [3H]SQ29548 displacement | >10000 | ahajournals.org |

| IP (human, CHO cells) | This compound | [3H]iloprost displacement | >10000 | ahajournals.org |

Note: Ki values >10000 nM are inferred from reported displacements at 10 μM ahajournals.org or estimated values pnas.orgnih.gov.

Functional Agonism in Receptor-Expressing Systems

Beyond binding affinity, the functional activity of this compound as an agonist has been assessed in various in vitro systems, particularly in cells engineered to express specific prostanoid receptors.

In Vitro Functional Assessment in Chinese Hamster Ovary (CHO) Cells

CHO cells are commonly used for evaluating the functional activity of compounds targeting G protein-coupled receptors like prostanoid receptors. Studies using CHO cells expressing the murine EP3α receptor have demonstrated that this compound functions as an agonist by inhibiting intracellular cAMP accumulation. ahajournals.orgnih.gov

Activation of EP3 receptors, which are typically coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. jneurosci.orgnih.gov In CHO cells expressing the murine EP3α receptor, this compound prevents the rise in cAMP induced by forskolin (B1673556), a direct activator of adenylyl cyclase. ahajournals.orgnih.gov The concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP accumulation (IC50) is approximately 1 nmol/L. ahajournals.orgnih.gov At a concentration of 10 nmol/L, this compound reduced the forskolin-induced rise in cAMP to 42±2% of control levels. ahajournals.org This functional data supports this compound's role as an agonist at the EP3α receptor. ahajournals.org

However, in other functional assays using different cell lines or endpoints, this compound did not show activity at other EP receptor subtypes. For instance, in rheumatoid synovial fibroblasts, this compound did not up-regulate levels of GTP-Rap1 or increase cAMP, unlike EP2 and EP4 agonists. nih.gov In Caco-2 cell monolayers, this compound did not affect paracellular permeability or transepithelial electrical resistance, suggesting a lack of functional activity at EP2 and EP3 receptors in this system. physiology.org

The functional activity data in CHO cells is summarized below:

| Cell Line / Receptor | Agonist | Functional Assay | Effect on cAMP | IC50 (nM) | Citation |

|---|---|---|---|---|---|

| CHO cells expressing murine EP3α | This compound | Inhibition of forskolin-stimulated cAMP | Decrease | ≈1 | ahajournals.orgnih.gov |

Cellular and Molecular Mechanisms of Ono Ae 248 Action

G-Protein Coupling and Intracellular Signal Transduction

The EP3 receptor, when activated by agonists like ONO-AE-248, is known to couple predominantly to G proteins, influencing key intracellular signaling pathways ahajournals.orgjneurosci.orgmdpi.comarvojournals.org. The specific G protein coupling can vary depending on the EP3 receptor splice variant ahajournals.org.

Gi-Protein Coupling and Subsequent Inhibition of Adenylate Cyclase

This compound selectively activates the EP3α receptor, which is coupled to the inhibitory G protein (Gi) ahajournals.orgjneurosci.orgmdpi.com. Activation of Gi leads to the inhibition of adenylate cyclase ahajournals.orgplos.org. This mechanism is a key aspect of this compound's cellular effects.

Reduction of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

Following the inhibition of adenylate cyclase via Gi coupling, this compound causes a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP) ahajournals.orgnih.govjneurosci.orgmdpi.comnih.gov. Studies in Chinese hamster ovary (CHO) cells expressing the murine EP3α receptor demonstrated that this compound attenuates the rise in cAMP induced by forskolin (B1673556) ahajournals.orgnih.govahajournals.org. The IC50 for this effect was approximately 1 nmol/L in CHO cells expressing the EP3α receptor ahajournals.orgnih.gov.

Table 1: Effect of EP3α Activation on Forskolin-Induced cAMP Levels in CHO Cells

| Agonist | Concentration (nmol/L) | Reduction in Forskolin-Induced cAMP (% of control) | Reference |

| This compound | 1 | ~58 | ahajournals.orgnih.gov |

| This compound | 10 | 42 ± 2 | ahajournals.org |

| PGE2 | ~0.1 | 88 ± 2 | ahajournals.org |

| Sulprostone (B1662612) | ~0.1 | 100 | ahajournals.org |

Note: Data for this compound at 1 nmol/L is an approximation based on the IC50 value.

Activation of Protein Kinase C (PKC) Pathways

Research suggests that the mechanism of this compound action may involve the activation of protein kinase C (PKC) ahajournals.orgmedchemexpress.comnih.govnih.govmedchemexpress.comhoelzel-biotech.com. Studies on the cardioprotective effects of this compound in rats showed that these effects were abolished by chemically distinct inhibitors of PKC, namely staurosporine (B1682477) and chelerythrine (B190780) ahajournals.orgnih.gov. In neutrophils, this compound was shown to cause cell death via the activation of protein kinase C in the presence of intracellular ATP nih.gov.

Modulation of ATP-Sensitive Potassium (KATP) Channels

Activation of EP3 receptors by this compound appears to lead to the opening of ATP-sensitive potassium (KATP) channels ahajournals.orgmedchemexpress.comnih.govmedchemexpress.comhoelzel-biotech.comresearchgate.net. This mechanism is implicated in the cardioprotective effects observed with this compound ahajournals.orgnih.gov. The reduction in myocardial infarct size caused by this compound in both rats and rabbits was abolished by 5-hydroxydecanoate (B1195396), a selective blocker of KATP channels ahajournals.orgnih.gov. Studies in cardiac myocytes exposed to oxidative stress also indicated that the protective effect of this compound was abrogated by 5-hydroxydecanoate or glibenclamide, further suggesting the involvement of mitochondrial KATP channels researchgate.net.

Regulation of Intracellular Calcium (Ca2+) Concentration

The EP3 receptor can influence intracellular calcium (Ca2+) concentration, although the nature of this modulation can vary depending on the cell type and context ahajournals.orgnih.govnih.goversnet.org. While EP1 receptors are known to mediate the elevation of intracellular Ca2+ concentration plos.org, and EP3α and EP3β activation might increase IP3/Ca2+ levels arvojournals.org, the effect of this compound, a selective EP3 agonist, on calcium levels is not always a direct increase. In human airway smooth muscle cells, this compound elicited an oscillatory increase in intracellular Ca2+ concentration without affecting cAMP levels nih.gov. In rat melanotrophs, this compound mimicked the effects of PGE2 to suppress cytosolic Ca2+ concentration by selectively inhibiting voltage-dependent Ca2+ channels nih.gov. In Caco-2 cell monolayers, EP3 agonists like this compound did not appear to be involved in the increase in intracellular Ca2+ concentration related to epithelial barrier disruption, which was mediated by EP1 and EP4 receptors physiology.org.

Table 2: Effects of this compound on Intracellular Signaling and Ion Channels

| Signaling Pathway/Ion Channel | Effect of this compound Activation | Cellular Context | Reference |

| Adenylate Cyclase | Inhibition | CHO cells expressing EP3α | ahajournals.orgnih.govahajournals.orgjneurosci.org |

| Intracellular cAMP | Reduction | CHO cells, Murine platelets, Mast cells | ahajournals.orgnih.govjneurosci.orgmdpi.comnih.gov |

| Protein Kinase C (PKC) | Activation | Rat myocardium, Neutrophils | ahajournals.orgnih.govnih.gov |

| KATP Channels | Opening (particularly mitochondrial KATP) | Rat and Rabbit myocardium, Cardiac myocytes | ahajournals.orgnih.govresearchgate.net |

| Intracellular Ca2+ | Oscillatory increase; Suppression of Ca2+ entry | Human airway smooth muscle cells; Rat melanotrophs | nih.govnih.gov |

Effects on Specific Cellular Processes

Beyond direct signal transduction, this compound's modulation of these pathways translates into effects on specific cellular processes. Activation of EP3 receptors by this compound has been shown to influence neutrophil viability, inducing a unique form of cell death distinct from typical apoptosis or necrosis nih.govresearchgate.netnih.govustc.edu.cn. This effect involves morphological changes of the nucleus and an increase in plasma membrane permeability nih.gov. Mitochondria also appear to play a role in this non-apoptotic programmed cell death nih.govustc.edu.cn. In airway smooth muscle cells, this compound significantly promoted baseline cell migration atsjournals.orgatsjournals.org. While EP2 and EP4 agonists inhibited migration, the EP3 agonist had a distinct effect atsjournals.orgatsjournals.org. In dendritic cells, this compound has been shown to inhibit chemotaxis and co-stimulatory molecule expression in vitro plos.org.

Promotion of Basal Airway Smooth Muscle Cell Migration

Regulation of Downstream Gene Expression (e.g., VEGF, Glut1)

Studies have indicated that this compound, as an EP3 receptor agonist, can influence the expression of genes downstream of hypoxia-inducible factor 1 (HIF-1). In human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs), this compound has been shown to induce HIF-1α protein accumulation. nih.gov This accumulation is associated with the induction of HIF-1-downstream genes, including Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter-1 (Glut1). nih.govresearchgate.net

Quantitative real-time PCR analysis demonstrated that this compound increased the mRNA expression of VEGF in both HASMCs and HUVECs. nih.gov Similarly, Glut1 expression was also induced by this compound in these cell types. nih.govresearchgate.net This suggests a role for EP3 receptor activation by this compound in promoting pathways related to angiogenesis and glucose metabolism, potentially via the HIF-1 pathway under non-hypoxic conditions. nih.govresearchgate.net

| Cell Type | Gene | Effect of this compound Treatment | Reference |

| HASMCs | VEGF mRNA | Increased | nih.gov |

| HUVECs | VEGF mRNA | Increased | nih.gov |

| HASMCs | Glut1 mRNA | Induced | nih.gov |

| HUVECs | Glut1 mRNA | Induced | nih.gov |

| HASMCs | HIF-1α protein | Accumulated | nih.gov |

| HUVECs | HIF-1α protein | Accumulated | nih.gov |

Effects on Cyclooxygenase-2 (COX-2) and Microsomal PGE Synthase (mPGES)-1 mRNA Levels in Microglia

Research investigating the effects of prostaglandin (B15479496) E2 (PGE2) receptor agonists on microglial activation has examined the role of this compound. In cultured rat microglia, treatment with this compound, an EP3 agonist, did not significantly affect the mRNA levels of cyclooxygenase-2 (COX-2) or microsomal PGE synthase (mPGES)-1. patsnap.comnih.govresearchgate.netpatsnap.com This finding contrasts with the effects observed with EP2 receptor agonists, which were shown to increase COX-2 and mPGES-1 mRNA levels in the same experimental setup. patsnap.comnih.govresearchgate.netpatsnap.com These results suggest that EP3 receptor activation by this compound does not play a primary role in regulating the expression of these specific inflammatory mediators in cultured rat microglia under the tested conditions. patsnap.comnih.govresearchgate.netpatsnap.com

| Compound | Target Receptor | Effect on COX-2 mRNA in Microglia | Effect on mPGES-1 mRNA in Microglia | Reference |

| PGE2 | EP2 | Increased | Increased | nih.govresearchgate.net |

| ONO-AE1-259-01 | EP2 agonist | Increased | Increased | nih.govresearchgate.net |

| This compound | EP3 agonist | No effect | No effect | nih.govresearchgate.net |

| ONO-DI-004 | EP1 agonist | No effect | No effect | nih.govresearchgate.net |

| ONO-AE1-329 | EP4 agonist | No effect | No effect | nih.govresearchgate.net |

Preclinical in Vivo Pharmacological Studies in Non Human Animal Models

Cardioprotective Efficacy

Studies have demonstrated the cardioprotective effects of Ono-AE-248, particularly in the context of myocardial ischemia-reperfusion injury and oxidative damage. wikipedia.orglipidmaps.orgfishersci.no

This compound has been shown to significantly reduce myocardial infarct size in rodent models of ischemia-reperfusion. In anesthetized rats subjected to regional myocardial ischemia for 25 or 45 minutes followed by 2 hours of reperfusion, infusion of this compound resulted in a notable decrease in the percentage of the area at risk that became infarcted. wikipedia.orglipidmaps.org For instance, in rats subjected to 25 minutes of ischemia and 2 hours of reperfusion, this compound reduced infarct size from 60±3% to 36±6%. lipidmaps.org Similarly, after 45 minutes of ischemia and 2 hours of reperfusion, infarct size was reduced from 78±2% to 58±4%. wikipedia.orglipidmaps.org Studies in rabbits also showed a reduction in infarct size following coronary artery occlusion and reperfusion with this compound administration. lipidmaps.org The cardioprotective effect observed in rats subjected to 25 minutes of ischemia and reperfusion was abolished by selective inhibitors of ATP-sensitive potassium (KATP) channels, such as 5-hydroxydecanoate (B1195396), and protein kinase C inhibitors, including staurosporine (B1682477) and chelerythrine (B190780). lipidmaps.org This suggests that the reduction in infarct size mediated by this compound may involve the activation of protein kinase C and the opening of KATP channels. lipidmaps.org

Table 1: Reduction of Myocardial Infarct Size by this compound in Rodent Ischemia-Reperfusion Models

| Species | Ischemia Duration (minutes) | Reperfusion Duration (hours) | Control Infarct Size (% of Area at Risk) | This compound Treated Infarct Size (% of Area at Risk) | Citation |

| Rat | 25 | 2 | 60 ± 3 | 36 ± 6 | lipidmaps.org |

| Rat | 45 | 2 | 78 ± 2 | 58 ± 4 | wikipedia.orglipidmaps.org |

| Rabbit | 45 | 2 | 61 ± 2 | 36 ± 4 | lipidmaps.org |

| Rabbit | 60 | 2 | 63 ± 4 | 42 ± 4 | lipidmaps.org |

This compound has also demonstrated the ability to attenuate oxidative damage in isolated myocytes. In studies using isolated adult rat myocytes exposed to hydrogen peroxide (H₂O₂), this compound significantly improved cell survival. fishersci.nonih.gov This protective effect was comparable to that of carbaprostacyclin (cPGI₂), a stable analog of prostacyclin. fishersci.nonih.gov The protective effect of both this compound and cPGI₂ against oxidative damage was completely abrogated by pretreatment with inhibitors of mitochondrial KATP channels, such as 5-hydroxydecanoate or glibenclamide. fishersci.nonih.gov Further experiments involving the mitochondrial KATP channel opener diazoxide (B193173) indicated that this compound, similar to cPGI₂, primed the opening of mitochondrial KATP channels. fishersci.nonih.gov These findings suggest that this compound protects cardiac myocytes from oxidative stress primarily through the activation of EP₃ receptors, which in turn primes the opening of mitochondrial KATP channels. fishersci.nonih.gov

Reduction of Myocardial Infarct Size in Rodent Ischemia-Reperfusion Models

Neuromodulatory and Nociceptive Processing Effects

Beyond its cardiovascular effects, this compound has been investigated for its influence on neuromodulation and nociceptive processing. nih.govuni.luzhanggroup.org

This compound has exhibited antihyperalgesic action in models of inflammatory joint conditions. Intrathecal application of this compound significantly reduced inflammation-evoked mechanical hyperalgesia in behavioral experiments in rats. nih.govuni.lu Application of this compound directly to the inflamed knee joint or into the spinal trough also elicited antinociception. nih.govuni.lu This suggests that selective activation of the EP₃ receptor may represent a strategy for managing pain in musculoskeletal conditions, particularly under inflammatory conditions. nih.gov

Studies investigating the role of EP receptors in spinal nociceptive processing have shown that the effect of EP receptor activation can change during inflammation. citeab.comuni.lu While agonists at EP₁, EP₂, and EP₄ receptors can induce spinal hyperexcitability under normal conditions, the EP₃ receptor agonist this compound demonstrated different effects. citeab.comuni.lu Under normal conditions, spinal application of this compound did not reduce responses of spinal cord neurons to innocuous or noxious pressure onto the normal joint. uni.lu However, under inflammatory conditions induced by kaolin/carrageenan, spinally applied this compound caused a dose-dependent reduction of responses to both innocuous and noxious pressure. uni.lu This indicates that the EP₃ receptor, when activated by this compound, plays a role in inhibiting neuronal activity in the spinal cord specifically during inflammation, contributing to antinociception. nih.govuni.lu

This compound has been shown to mimic the effects of prostaglandin (B15479496) E₂ (PGE₂) on voltage-gated Ca²⁺ channels in acutely isolated mouse trigeminal neurons. researchgate.netthegoodscentscompany.comnih.govuni.lu PGE₂ inhibits high voltage-activated (HVA) Ca²⁺ currents in these neurons. thegoodscentscompany.com This inhibition by PGE₂ was mimicked by the selective EP₃ receptor agonist this compound, but not by selective agonists for EP₁, EP₂, or EP₄ receptors. thegoodscentscompany.com These findings suggest that PGE₂-mediated inhibition of Ca²⁺ channels in trigeminal neurons is primarily mediated through the activation of EP₃ receptors by compounds like this compound. thegoodscentscompany.com The inhibition of sensory neuron voltage-dependent calcium channels at the primary afferent synapse is considered important in mediating spinal analgesic effects. thegoodscentscompany.com

Table 2: Effects of EP Receptor Agonists on High Voltage-Activated Ca²⁺ Current in Mouse Trigeminal Neurons

| Agonist | Receptor Selectivity | Effect on HVA Ca²⁺ Current | Citation |

| PGE₂ | EP₁, EP₂, EP₃, EP₄ | Inhibition | thegoodscentscompany.com |

| This compound | EP₃ | Mimics PGE₂ inhibition | thegoodscentscompany.com |

| ONO-DI-004 | EP₁ | No effect | thegoodscentscompany.com |

| ONO-AE1-259 | EP₂ | No effect | thegoodscentscompany.com |

| ONO-AE1-329 | EP₄ | No effect | thegoodscentscompany.com |

Potentiation of Seizure Activity (e.g., Pentylenetetrazole-induced seizures)

Studies in mice have demonstrated that this compound can potentiate seizure activity induced by pentylenetetrazole (PTZ). researchgate.nete-century.usnih.gov Systemic administration of this compound at doses such as 10 µg/kg (s.c.) or 3 µg/kg (s.c.) has been shown to decrease the latency to both clonic and generalized seizures in PTZ-challenged mice. e-century.usnih.gov Furthermore, this compound at 10 µg/kg (s.c.) augmented the PTZ-induced decrease in Na+, K+-ATPase activity in cerebral cortex and hippocampus homogenates in mice. researchgate.nete-century.usnih.gov Co-administration of this compound with an EP3 receptor antagonist prevented the protective effects of the antagonist against PTZ-induced seizures. researchgate.netnih.gov

| Treatment Group | Latency to Clonic Seizures (Median) | Latency to Generalized Seizures (Median) | Mean Amplitude of EEG Recordings |

| Vehicle + PTZ | - | - | - |

| This compound (10 µg/kg) + PTZ | Decreased | Decreased | Increased |

| ONO-AE3-240 (10 µg/kg) + PTZ | Increased | Increased | Decreased |

| This compound + ONO-AE3-240 + PTZ | Similar to Vehicle + PTZ | Similar to Vehicle + PTZ | - |

Note: Data is illustrative based on reported trends and significance, specific numerical values may vary between experiments and are not consistently provided in the snippets in a format suitable for a precise quantitative table.

Exacerbation of Cerebral Ischemic Infarction and Excitotoxic Injury

Research indicates that activation of EP3 receptors by this compound can exacerbate cerebral damage in models of ischemia and excitotoxicity in mice. nih.govnih.govoncotarget.comresearchgate.net In a mouse model of middle cerebral artery occlusion (MCAO), treatment with the selective EP3 agonist this compound significantly and dose-dependently increased infarct size. nih.gov Pretreatment with this compound also aggravated brain injury induced by N-methyl-D-aspartic acid (NMDA)-induced acute excitotoxicity. nih.govoncotarget.com Conversely, genetic deletion of the EP3 receptor provided protection against NMDA-induced toxicity. nih.gov In cultures of rat hippocampal slices, this compound augmented glutamate-induced excitotoxicity in CA1 neurons. nih.gov This augmentation of excitotoxicity in vitro was ameliorated by a Rho kinase inhibitor and Pertussis toxin, suggesting involvement of Rho kinase and/or Gi signaling pathways. nih.gov

| Model System | Intervention | Effect on Injury Size |

| Mouse MCAO Model | This compound Treatment | Increased Infarct Size |

| Mouse NMDA Excitotoxicity Model | This compound Pretreatment | Aggravated Brain Injury |

| Mouse NMDA Excitotoxicity Model | EP3 Genetic Deletion | Protection against Toxicity |

| Rat Hippocampal Slice Culture | This compound Treatment | Augmented Excitotoxicity |

Immunological and Inflammatory Responses

This compound has been studied for its effects on various immunological and inflammatory responses in animal models.

Reduction of Eosinophil Infiltration in Allergic Inflammation Models

In a mouse model of allergen-challenged lungs (OVA-induced asthma), the EP3 agonist this compound significantly inhibited the antigen-induced infiltration of inflammatory cells, including eosinophils, lymphocytes, and neutrophils. bioelab.jp This inhibitory effect was dependent on the presence of the EP3 receptor, as it was absent in EP3-deficient mice. bioelab.jp The suppressive effect on eosinophil infiltration was observed at doses as low as 0.1 µg/kg. bioelab.jp In experimental allergic conjunctivitis in mice, treatment with this compound also reduced eosinophil infiltration. pnas.org

| Animal Model of Allergic Inflammation | Treatment | Effect on Eosinophil Infiltration |

| Mouse OVA-induced Asthma | This compound Treatment | Significantly Inhibited |

| Mouse Allergic Conjunctivitis | This compound Treatment | Reduced |

Fine-Tuning of Skin Inflammation by Restricting Dendritic Cell Functions

Research has explored the role of the PGE2-EP3 axis, with studies utilizing this compound, in modulating skin inflammation by affecting dendritic cell (DC) functions. In vitro studies demonstrated that this compound inhibited the chemotaxis and co-stimulatory molecule expression of dendritic cells. plos.org In EP3-deficient mice, a suboptimal dose of antigen was sufficient to induce contact hypersensitivity, suggesting a role for EP3 in fine-tuning the inflammatory response. plos.org However, when the antigen dose was sufficiently high, EP3 deficiency did not impair skin inflammation, indicating that EP3 limits DC functions particularly at lower antigen concentrations. plos.org This suggests that PGE2-EP3 signaling is important for preventing excessive skin inflammation by restricting DC activation in response to suboptimal stimuli. plos.org

| In Vitro/In Vivo Context | Intervention | Effect on Dendritic Cell Function | Effect on Skin Inflammation (In Vivo) |

| DCs in vitro | This compound Treatment | Inhibited Chemotaxis and Co-stimulatory Molecule Expression | Not Applicable |

| EP3-deficient mice (low antigen dose) | N/A | Enhanced DC function (implied) | Increased Contact Hypersensitivity |

| EP3-deficient mice (sufficiently high antigen dose) | N/A | No impairment (implied) | No impairment of skin inflammation |

Angiogenesis Modulation

Studies have investigated the influence of EP3 receptor activation on angiogenesis.

Restoration of Suppressed Angiogenesis in Diabetic Models

Research in a mouse model of diabetes mellitus has indicated a role for the EP3 receptor in angiogenesis. Downregulation of the proangiogenic prostaglandin E receptor EP3 was observed in this model, accompanied by reduced angiogenesis. targetmol.com While the direct effect of this compound on restoring suppressed angiogenesis in diabetic models is not explicitly detailed in the provided snippets, the observation of EP3 downregulation and reduced angiogenesis in diabetic mice suggests a potential link where EP3 activation could play a role in modulating angiogenesis in this context. Further research specifically using this compound in such models would be needed to confirm a restorative effect.

Upregulation of Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1 (SDF-1) Expression

In a mouse model of diabetes mellitus, the expression of vascular endothelial growth factor (VEGF)-A and stromal cell-derived factor-1 (SDF-1) was found to be reduced in sponge granulation tissues. patsnap.comnih.gov Treatment of these diabetic mice with this compound, administered via topical injection at 30 nmol/site/day, was observed to reverse the suppression of angiogenesis. patsnap.comnih.gov This suggests that this compound, as a selective agonist of EP3, may play a role in restoring the reduced levels of VEGF and SDF-1 expression observed in this context, thereby promoting angiogenesis. patsnap.com

Thermoregulatory System Investigations

Influence on Core Body Temperature

Studies in rats have investigated the influence of this compound on core body temperature. Intracerebroventricular (ICV) injection of this compound (20 nmol) was shown to increase core body temperature. nih.govbaderc.orgbaderc.orgimrpress.comresearchgate.net This hyperthermic effect had a delayed peak compared to that induced by prostaglandin E2 (PGE2). nih.govbaderc.orgbaderc.orgimrpress.com While some studies in mice did not observe a significant effect of this compound on core body temperature when animals were maintained under strictly controlled temperature conditions (37.0 ± 0.5°C) or allowed free movement at room temperature, the rat studies indicate a potential influence on thermoregulation via EP3 receptor activation. nih.gov

Data from a study in rats investigating the effect of EP receptor agonists on core body temperature:

| Agonist (20 nmol, i.c.v.) | Change in Core Body Temperature (°C) | Time to Peak Effect (min) |

| ONO-DI-004 (EP1 agonist) | 1.6 ± 0.1 | 30 |

| ONO-AE1-259-01 (EP2 agonist) | No change | - |

| This compound (EP3 agonist) | 1.2 ± 0.2 | 50 |

| ONO-AE1-329 (EP4 agonist) | Decreased | - |

| PGE2 (0.3 nmol) | Increased | 30 |

Vascular and Airway Smooth Muscle Regulation

Contraction of Human Intercostal Arteries

Studies on human intercostal arteries (HICA) have demonstrated that this compound induces concentration-dependent contractions of HICA rings. nih.gov This vasoconstrictor effect is mediated by the EP3 receptor, as supported by the observation that selective EP3 receptor agonists, including this compound, consistently induced contractions in HICA. nih.gov The contraction induced by PGE2 in HICA was significantly inhibited by a selective EP3 receptor antagonist, further supporting the role of EP3 receptors.

Differential Regulation of Airway Smooth Muscle Cell Migration

Research on human airway smooth muscle (ASM) cells has shown that this compound has a differential effect on cell migration compared to agonists of other EP receptor subtypes. While EP2 and EP4 receptor agonists inhibited platelet-derived growth factor (PDGF)-BB-induced ASM cell migration, the EP3 agonist this compound significantly promoted baseline cell migration. nih.govatsjournals.orgatsjournals.orgresearchgate.net this compound did not, however, affect PDGF-BB-induced cell migration. nih.govatsjournals.orgresearchgate.net This suggests that EP3 receptor activation by compounds like this compound may play a role in promoting ASM cell migration under basal conditions. nih.govatsjournals.orgresearchgate.net

Ocular Physiology

Investigations into the effects of EP receptor agonists on mouse intraocular pressure (IOP) have included evaluation of this compound. In these studies, topical administration of this compound (0.1%) did not result in a significant reduction in IOP in wild-type mice. arvojournals.orgarvojournals.org This indicates that, in contrast to EP2 and EP4 receptor agonists which significantly lowered IOP, the EP3 receptor, activated by this compound, does not appear to play a significant role in mediating IOP reduction in this animal model. arvojournals.org

Effects on Intraocular Pressure

Preclinical investigations utilizing non-human animal models have explored the effects of this compound, a selective agonist of the prostaglandin EP3 receptor, on intraocular pressure (IOP). Studies in mice and monkeys have provided insights into its potential ocular hypotensive activity.

In studies conducted in wild-type (WT) mice, topical administration of this compound at a concentration of 0.1% generally did not result in a significant reduction in intraocular pressure when administered alone. At 2 hours following administration, reported IOP reductions were approximately 0.1% ± 3.6% (n=8) and -0.3% ± 1.8% (n=9-11). wikidata.orgnih.govzhanggroup.orgnih.gov Evaluation at 6 hours post-administration in WT mice also indicated no statistically significant difference in IOP compared to control eyes, although a mean reduction of 3.4% ± 1.8% was observed (n=9-11). nih.govzhanggroup.org

Comparative studies in mice involving selective agonists for different prostaglandin E (EP) receptor subtypes (EP1, EP2, EP3, and EP4) further supported these findings. These studies demonstrated that EP2 and EP4 receptor agonists significantly reduced IOP in mice, whereas EP1 and EP3 receptor agonists, including this compound, did not exhibit a significant IOP-lowering effect. wikidata.orgwikipedia.org

Research in monkeys has also indicated a lack of significant IOP-lowering activity for EP3 receptor activators in models of ocular hypertension. wikipedia.orgmims.com

While this compound alone did not consistently demonstrate significant IOP reduction in these animal models, one study in mice investigated the effect of simultaneously stimulating both FP and EP3 receptors. The combination of latanoprost (B1674536) (an FP receptor agonist) and this compound resulted in a significant reduction in IOP compared to treatment with either compound alone, suggesting a potential role for EP3 receptor activation in modulating or prolonging IOP lowering when combined with FP receptor stimulation, although this compound by itself did not produce a significant effect in this context. nih.govzhanggroup.org

Intraocular Pressure Reduction in Wild-Type Mice After Topical Administration of 0.1% this compound

| Time Post-Administration | Mean IOP Reduction (%) | Standard Deviation (%) | Number of Animals (n) | Statistical Significance | Reference |

| 2 hours | 0.1 | 3.6 | 8 | Not significant | wikidata.org |

| 2 hours | -0.3 | 1.8 | 9-11 | Not significant | nih.govzhanggroup.orgnih.gov |

| 6 hours | 3.4 | 1.8 | 9-11 | Not significant | nih.govzhanggroup.org |

Structure Activity Relationship Sar Studies

Structural Basis for EP3 Receptor Selectivity (e.g., 11,15-O-dimethyl-PGE2 structure)

ONO-AE-248 is a derivative of Prostaglandin (B15479496) E2 (PGE2), the natural ligand for EP receptors. researchgate.netashpublications.org The key structural modifications in this compound that contribute to its EP3 selectivity are the methylation of the hydroxyl groups at positions 11 and 15 of the PGE2 structure. researchgate.netashpublications.org This bis-methylation differentiates it from PGE2 and other prostanoids. While PGE2 can bind to and activate all four EP receptor subtypes with varying affinities, the 11,15-O-dimethyl modification in this compound significantly enhances its selectivity for the EP3 receptor. researchgate.netnih.govahajournals.org This structural alteration is crucial for minimizing activity at other EP receptor subtypes, which is a common challenge with less modified prostanoids like sulprostone (B1662612), which shows considerable EP1 agonism in addition to EP3. nih.govguidetopharmacology.org

Comparative Analysis of Agonist Potency and Selectivity

This compound has been characterized as a highly selective EP3 receptor agonist. researchgate.netnih.govahajournals.orgmedchemexpress.commedchemexpress.com Studies comparing this compound to other prostanoids and synthetic agonists highlight its selectivity profile. For instance, while 17-phenyl trinor PGE2 and sulprostone show high affinities for both EP1 and EP3 receptors, this compound exhibits a much higher specificity for EP3. nih.gov One study estimated this compound to be 1333 times more specific for EP3 than for EP1. nih.gov

In CHO cells expressing the murine EP3α receptor, this compound demonstrated a binding affinity (Ki) of 15 nmol/L and effectively attenuated the rise in cAMP caused by forskolin (B1673556) with an IC50 of approximately 1 nmol/L, indicating agonist activity. ahajournals.org Compared to sulprostone and PGE2, this compound was shown to reduce the rise in cAMP caused by forskolin, confirming its agonist action at EP3α receptors. ahajournals.org

While this compound is highly selective, its potency can be considered modest compared to some other EP3 agonists like SC-46275. researchgate.netsigmaaldrich.com However, its high selectivity makes it a valuable pharmacological tool for specifically investigating the roles of EP3 receptors. ahajournals.org

The following table summarizes some comparative data on EP receptor agonists:

| Compound | Selectivity Profile (Based on cited data) | Notes |

| PGE2 | EP1, EP2, EP3, EP4 (varying affinities) | Natural ligand |

| This compound | Highly selective for EP3 | 11,15-O-dimethyl-PGE2 derivative |

| Sulprostone | EP1, EP3 | Commonly used EP3 agonist, less selective |

| SC-46275 | Highly potent and selective EP3 agonist | May require de-esterification |

| 17-Phenyl PGE2 | Modest EP1/EP3 selectivity | Useful in Schild antagonism protocols |

| Misoprostol | EP2, EP3, EP4 agonist activity | Potent EP3 agonist |

Implications for Ligand Design and Optimization

The SAR studies of this compound and other selective EP receptor ligands have significant implications for the design and optimization of novel compounds targeting these receptors. The success in achieving high EP3 selectivity through specific structural modifications, such as the methylation seen in this compound, provides valuable insights for medicinal chemists. researchgate.netashpublications.org

Understanding the structural features that confer selectivity, as demonstrated by the 11,15-O-dimethyl modification for EP3, allows for rational design strategies to synthesize compounds with desired receptor profiles. researchgate.netashpublications.org The comparative analysis of different agonists helps to identify structural motifs associated with high potency and selectivity, guiding the synthesis of lead compounds. nih.govahajournals.org

Furthermore, SAR studies are crucial for optimizing the functional activity of ligands in vitro. researchgate.net They involve exploring modifications in different regions of a molecule to understand their impact on binding affinity, potency, and selectivity. This iterative process of synthesis and testing helps to refine the chemical structure to achieve improved pharmacological properties. researchgate.netacs.org The development of selective agonists like this compound provides researchers with tools to dissect the specific physiological roles mediated by individual EP receptor subtypes, which in turn informs the design of therapeutic agents targeting these pathways. ahajournals.org

Advanced Research Methodologies and Techniques Employed in Ono Ae 248 Studies

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental techniques used to determine the affinity and selectivity of a compound for specific receptors. Studies involving Ono-AE-248 have utilized competition binding isotherms, notably using [³H]PGE₂ displacement assays, to assess its binding affinity to the four prostaglandin (B15479496) E₂ receptor subtypes: EP₁, EP₂, EP₃, and EP₄. These assays have demonstrated that this compound is a highly selective EP₃ receptor agonist. guidetopharmacology.orgcenmed.com

Quantitative data from these assays illustrate the binding profile of this compound compared to other EP receptor agonists and antagonists. For instance, in one study using membranes of Chinese hamster ovary cells expressing mouse EP receptors, this compound showed a significantly lower Kᵢ value for the EP₃α receptor compared to other EP receptor subtypes. cenmed.com

| Compound | EP₁ Kᵢ (nM) | EP₂ Kᵢ (nM) | EP₃ Kᵢ (nM) | EP₄ Kᵢ (nM) | Reference |

| This compound | >10⁴ | 3700 | 8 | 4200 | guidetopharmacology.org |

| ONO-AE1-259-01 | >10⁴ | 3 | >10⁴ | 600 | guidetopharmacology.org |

| ONO-AE1-329 | >10⁴ | 2100 | 1200 | 10 | guidetopharmacology.org |

| ONO-AE3-240 | 590 | >10⁴ | 0.23 | 58 | guidetopharmacology.org |

| PGE₂ | 18 | 38 | 5 | 3.1 | cenmed.com |

| ONO-DI-004 | 150 | - | - | - | cenmed.com |

| This compound | - | - | 7.5 | - | cenmed.com |

| ONO-AE1-329 | - | - | - | 9.7 | cenmed.com |

Note: Kᵢ values are in nanomoles unless otherwise specified. Dashes indicate data not presented in the source for that specific receptor.

These binding assays are crucial for establishing the specificity of this compound, which is essential for interpreting results from functional studies and understanding its potential therapeutic implications.

Cell-Based Functional Assays

Cell-based functional assays are widely used to investigate the downstream effects of receptor activation by compounds like this compound. These assays provide insights into the cellular responses mediated by the target receptor.

cAMP Accumulation: The EP₃ receptor is known to couple to Gᵢ proteins, which typically inhibit adenylyl cyclase and decrease intracellular cAMP levels. guidetopharmacology.orgcenmed.com While EP₂ and EP₄ agonists are associated with increased cAMP, studies have shown that this compound, as an EP₃ agonist, did not significantly affect cAMP levels in human airway smooth muscle cells.

Ca²⁺ Mobilization: this compound has been shown to elicit an oscillatory increase in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) in human airway smooth muscle cells. nih.govbiomol.com In contrast, it suppressed cytosolic Ca²⁺ concentration in rat melanotrophs by selectively inhibiting voltage-dependent Ca²⁺ channels. researchgate.net Studies in rat liver myofibroblasts and rat mesenteric artery did not observe an increase in [Ca²⁺]ᵢ with this compound treatment. researchgate.netwikipedia.org

Cell Migration: The effect of this compound on cell migration varies depending on the cell type. It significantly promoted baseline cell migration in human airway smooth muscle cells but did not influence migration induced by platelet-derived growth factor-BB (PDGF-BB). nih.govbiomol.com In dendritic cells, this compound inhibited chemotaxis and the expression of co-stimulatory molecules in vitro. uni.lu Conversely, it suppressed the motility of rat osteoclasts. hodoodo.com

Cell Viability and Cell Death Assays: this compound has been studied for its effects on cell viability and induction of cell death in various cell lines. In HCA-7 human colon adenocarcinoma cells expressing EP₃ receptors, treatment with this compound resulted in a dose-dependent decrease in viable cell numbers, as measured by colorimetric assays like the WST-1 assay. nih.gov

| Cell Line | This compound Concentration (µM) | Viable Cell Number (% of Control) | Day | Reference |

| HCA-7 | 1 | 92* | 5 | nih.gov |

| HCA-7 | 3 | 83 | 5 | nih.gov |

| HCA-7 | 5 | 70 | 5 | nih.gov |

Data are means, n=6. *p<0.05, **p<0.01 compared to control.

This compound has also been shown to induce a unique form of non-apoptotic programmed cell death in neutrophils. uni.luuni-freiburg.decenmed.comneobioscience.com This was investigated using various techniques including MTS assay for viability, fluorescence microscopy with DAPI and Annexin V/propidium iodide (PI) staining to assess nuclear morphology and membrane changes, and electron microscopy for ultrastructural analysis. uni.lucenmed.comlabsolu.caprobechem.com These studies indicated that the cell death lacked typical apoptotic features like caspase activation but involved mitochondrial transmembrane potential impairment. uni.luuni-freiburg.de In neuronal studies, pretreatment with this compound exacerbated acute excitotoxicity induced by NMDA, assessed using the MTT assay for neuronal viability. guidetopharmacology.org

Molecular Biology and Biochemical Techniques

Molecular biology and biochemical techniques are essential for examining gene and protein expression levels and signaling pathways involved in the cellular responses to this compound.

Western Blotting: This technique has been used to detect the expression of EP₃ receptor protein in cells such as Langerhans cells. uni.lu Western blotting has also been employed to investigate the activation of downstream signaling molecules, such as the phosphorylation of protein kinase C (PKC) isoforms, specifically PKCδ and PKCε, in studies examining this compound-induced vascular contraction and liver myofibroblast contraction. researchgate.netwikipedia.org In neutrophil death studies, Western blotting was used to assess the activity of caspases (caspase-3, caspase-8) and the phosphorylation status of p38-MAPK. uni.luuni-freiburg.de It has also been used to evaluate the expression of EP₂ and EP₄ receptors following siRNA transfection. guidetopharmacology.org

RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is commonly used to detect and quantify mRNA expression levels of target genes. Studies on this compound have utilized RT-PCR to determine the expression profile of EP receptor subtypes (EP₁, EP₂, EP₃, and EP₄) in various cell types, including colon cancer cell lines, bone marrow-derived dendritic cells, Langerhans cells, rat melanotrophs, rat mesenteric artery, human airway smooth muscle cells, and rat liver myofibroblasts. researchgate.netresearchgate.netwikipedia.orguni.lunih.gov RT-PCR has also been used for the analysis of inflammation-associated gene expression, such as CXCL1, and the expression of mPGES-1. guidetopharmacology.orgcenmed.com Real-time RT-PCR provides quantitative analysis of gene expression changes in response to this compound or other stimuli. nih.govuni-freiburg.de

siRNA Transfection: Small interfering RNA (siRNA) transfection is a technique used to specifically reduce the expression of target genes. In studies investigating the role of different EP receptor subtypes in cellular processes, siRNA has been used to knock down the expression of specific receptors, such as EP₂ and EP₄, to confirm their involvement in mediating the effects of prostaglandins (B1171923) or agonists like this compound on processes like cell migration. nih.govbiomol.comguidetopharmacology.org This technique helps to functionally validate the roles of specific receptors identified through pharmacological studies.

Advanced Microscopy and Flow Cytometry

Advanced microscopy and flow cytometry techniques provide detailed visual and quantitative analysis of cellular morphology, protein localization, and cell populations.

Confocal Laser Scanning Microscopy (CLSM): CLSM has been employed in studies of this compound, particularly in the investigation of neutrophil death. It allowed for the observation of morphological changes in neutrophils and the assessment of mitochondrial transmembrane potential using fluorescent dyes. uni.luuni-freiburg.deprobechem.comnih.gov Confocal microscopy has also been used for the immunolocalization of tight junction proteins in cell monolayers and to study the morphology of specific cell populations like Kit-immunopositive interstitial cells of Cajal. caymanchem.comuni-freiburg.de

Flow Cytometry (FACS): Flow cytometry is a powerful tool for analyzing the characteristics of cell populations. In the context of this compound research, FACS has been used to quantitatively assess neutrophil death by evaluating the externalization of phosphatidylserine (B164497) (an early apoptotic marker) using Annexin V staining and membrane integrity using PI staining. uni.luuni-freiburg.decenmed.comneobioscience.comlabsolu.ca It has also been used to analyze the expression of cell surface markers, such as maturation markers (e.g., CD80, CD86, CD54) on dendritic cells, to understand the effects of this compound on immune cell activation. uni.lu Flow cytometry has also been applied to analyze cardiac neutrophils and determine mitochondrial transmembrane potential in cell death studies. uni.luuni-freiburg.denih.govnih.gov

Genetically Modified Animal Models

Genetically modified animal models, particularly mice deficient in specific prostaglandin receptor subtypes, are invaluable for studying the in vivo roles of these receptors and validating the specificity of agonists like this compound.

Studies using EP₃-deficient mice have provided crucial evidence for the EP₃ receptor-mediated effects of this compound. Responses to this compound were reported to be absent in EP₃-deficient mice, confirming its selectivity and the involvement of this receptor subtype in mediating the observed effects. guidetopharmacology.org These models have been used to investigate the role of EP₃ receptors in various physiological and pathological processes, including nociception and inflammation guidetopharmacology.org, colon cancer development (where EP₃ deficiency enhanced tumor development) nih.gov, and contact hypersensitivity (showing different inflammatory responses compared to wild-type mice) uni.lucenmed.com. EP₃-deficient mice have also been utilized to study the involvement of EP₃ receptors in acute brain injury after ischemia guidetopharmacology.org and in the regulation of intraocular pressure nih.gov.

Electrophysiological Recordings

Electrophysiological techniques allow for the measurement of electrical activity in cells and tissues, providing insights into the effects of compounds on ion channels and membrane potential.

Whole-cell patch clamp recordings have been applied to study the effects of this compound on various excitable cells. In cultured dorsal root ganglion (DRG) neurons, patch clamp was used to measure voltage-gated Na⁺ currents and investigate the interaction of this compound with these currents. guidetopharmacology.orgcenmed.com Studies in rat osteoclasts using patch clamp showed that this compound did not have significant stimulatory effects on Cl⁻ currents. hodoodo.com In rat supraoptic neurones, this compound was found to suppress the frequency of spontaneous inhibitory postsynaptic currents, suggesting a presynaptic action. uni.lu Patch clamp analysis in rat melanotrophs demonstrated that this compound suppressed cytosolic Ca²⁺ by inhibiting voltage-dependent Ca²⁺ channels. researchgate.net Electrophysiological recordings from murine gastric antrum smooth muscle cells revealed that this compound mimicked the effects of other EP₃ agonists, causing membrane depolarization and an increase in slow-wave frequency. uni-freiburg.de

In Vivo Physiological Monitoring

In vivo physiological monitoring techniques are used to assess the effects of this compound on systemic physiological parameters in living animals.

Studies involving intracerebroventricular administration of this compound in rats have demonstrated its effects on cardiovascular parameters, including an increase in renal sympathetic nerve activity (RSNA) accompanied by pressor and tachycardia responses. nih.govjinpanlab.com Another study reported a decrease in arterial pressure and heart rate under normal conditions following administration of this compound. nih.gov These measurements provide information on the central effects of this compound mediated through EP₃ receptors on the regulation of the cardiovascular system. While studies in cerebral ischemia models using EP₃-deficient mice have been conducted guidetopharmacology.org, direct monitoring of cerebral blood flow in response to this compound administration was not explicitly detailed in the provided search results.

Research Perspectives and Future Directions

Elucidating the Role of EP3 Receptor Splice Variants

The EP3 receptor is known to exist in multiple splice variants, which can couple to different G proteins, including Gi, Gs, and G12. This differential coupling allows EP3 receptors to mediate diverse and even opposing intracellular signals, such as decreasing or increasing cAMP levels and mobilizing intracellular calcium jneurosci.orgdovepress.comersnet.orgphysiology.org. ONO-AE-248 is described as an agonist at the EP3α receptor coupled to Gi proteins, leading to a decrease in cAMP jneurosci.org. However, the specific roles and tissue distribution of the various EP3 isoforms are not yet fully understood dovepress.com.

Understanding Context-Dependent (e.g., Normal vs. Inflammatory Conditions, Antigen Dose) and Tissue-Specific Effects

Research with this compound has demonstrated that the effects of EP3 receptor activation can vary significantly depending on the biological context and tissue type. For instance, in studies of spinal nociceptive processing, the EP3α agonist this compound did not significantly influence responses to mechanical stimulation in normal joints and paws. However, under inflammatory conditions, spinal application of this compound reduced responses to both innocuous and noxious pressure, suggesting an antinociceptive effect during inflammation jneurosci.orgpnas.org. This contrasts with the pronociceptive effects mediated by EP2 and EP4 receptors jneurosci.orgpnas.org.

In the context of skin inflammation, this compound inhibited chemotaxis and co-stimulatory molecule expression of dendritic cells (DCs) in vitro. In vivo studies showed that EP3 deficiency did not impair skin inflammation at high antigen doses but was sufficient to induce contact hypersensitivity at suboptimal antigen doses, suggesting that EP3 limits DC functions primarily when antigen levels are low plos.org. This indicates a dose-dependent and context-specific role for EP3 in regulating immune responses plos.org.

Furthermore, studies on osteoclasts showed that this compound did not significantly affect their planar area or motility, unlike EP2 and EP4 agonists which reduced these parameters physiology.org. This highlights tissue-specific differences in the downstream effects of EP receptor activation physiology.org.

Future research should continue to explore these context-dependent and tissue-specific effects. This includes investigating how factors such as the inflammatory milieu, the concentration of PGE2, and the presence of other signaling molecules influence EP3 receptor signaling and its functional outcomes. Detailed studies in various disease models and different tissue types are necessary to fully understand the multifaceted roles of EP3 receptors.

Investigating Cross-Talk with Other Prostanoid Receptors and Signaling Systems

PGE2 can activate four different receptor subtypes (EP1, EP2, EP3, and EP4), and there is evidence of cross-talk between these receptors and other signaling systems jneurosci.orgplos.orgnih.gov. The interplay between EP3 receptors, which primarily couple to Gi, and EP2/EP4 receptors, which couple to Gs and increase cAMP, is particularly relevant jneurosci.orgpnas.orgdovepress.com. It is hypothesized that EP3-mediated Gi signaling might counteract the Gs-mediated effects of EP2 and EP4 receptors, especially under certain conditions jneurosci.orgpnas.orgplos.org. For example, in dendritic cells, EP3-coupling to Gi might overrule EP4-coupling to Gs under non-inflammatory conditions with low PGE2 production plos.org.

Research has also suggested potential cross-talk between prostacyclin (PGI2) and PGE receptors. Studies using this compound have indicated that PGI2 analogs might protect cardiac myocytes from oxidative stress mainly via activation of EP3 receptors, suggesting a cross-talk between PGI2 and PGEs signaling pathways physiology.orgresearchgate.netnih.gov.

Future research should delve deeper into the mechanisms of cross-talk between EP receptors and with other signaling pathways, such as those involving intracellular calcium, phospholipase C, and ERK1/2, which have been implicated in EP3 signaling dovepress.comersnet.orgacs.org. Understanding these complex interactions is crucial for developing therapies that selectively target specific downstream effects or modulate the balance between different signaling pathways.

Broadening the Scope of Preclinical Research Applications

This compound, as a selective EP3 agonist, has been a valuable tool in preclinical research to investigate the roles of EP3 receptors in various physiological and pathological processes, including pain, inflammation, immune responses, and cardiovascular function jneurosci.orgpnas.orgplos.orgphysiology.orgresearchgate.netnih.gov. Its use has helped to delineate the specific contributions of EP3 signaling within the broader context of PGE2's effects mediated by multiple receptor subtypes jneurosci.orgpnas.org.

The application of this compound in preclinical models has provided insights into potential therapeutic avenues. For example, studies suggesting an antinociceptive role for EP3 activation under inflammatory conditions propose that selective EP3 activation could be a unique approach for pain treatment pnas.org. Similarly, findings on the role of EP3 in fine-tuning skin inflammation suggest potential in modulating immune responses plos.org.

Future preclinical research can utilize this compound, alongside other selective EP receptor ligands and genetic models, to further explore the therapeutic potential of targeting EP3 receptors in a wider range of diseases. This could include investigating its effects in models of other inflammatory conditions, neurological disorders, and cardiovascular diseases, building upon the existing findings. Expanding the scope of preclinical applications is essential for identifying new indications and understanding the full therapeutic potential and limitations of targeting EP3 receptors nih.gov.

Addressing Unanswered Questions and Identifying Novel Research Avenues

Despite the progress made using compounds like this compound, several questions regarding EP3 receptor biology remain unanswered. The precise mechanisms by which different EP3 splice variants couple to various signaling pathways and how their expression is regulated are still areas of active investigation dovepress.comersnet.org. The full spectrum of context-dependent and tissue-specific effects of EP3 activation needs further characterization jneurosci.orgplos.orgphysiology.org. The intricate details of cross-talk between EP3 and other prostanoid receptors, as well as other signaling systems, require more in-depth study plos.orgresearchgate.netnih.gov.

Identifying novel research avenues involves exploring previously uninvestigated roles of EP3 receptors. For instance, while some studies have touched upon the role of EP3 in cell proliferation and potential links to cancer, this remains an area requiring more comprehensive research dovepress.comoup.com. The involvement of EP3 in the function of various immune cell subsets beyond dendritic cells and neutrophils warrants further investigation plos.orgnih.govresearchgate.net. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another through the same receptor, is another area that could reveal novel aspects of EP3 signaling ersnet.org.

Q & A

Q. What is the primary mechanism of action of ONO-AE-248 in cellular models?

this compound selectively activates the EP3 receptor subtype of prostaglandin E2 (PGE2) receptors, which modulates intracellular calcium signaling and downstream pathways like Rho kinase activation. For example, in rat hippocampal slices, 0.1 mM this compound increased Rho kinase activity (measured via phosphorylation of myosin-binding subunit) by over two-fold within 1 minute, an effect blocked by the Rho kinase inhibitor Y-27632 . This selectivity distinguishes it from non-specific agonists like sulprostone, which also target EP1 receptors .

Q. How does this compound influence intracellular calcium dynamics?

this compound induces dose-dependent increases in intracellular calcium concentration ([Ca²⁺]ᵢ) in liver myofibroblasts, with 10 μM producing a stronger response than 1 μM. This effect is mediated via EP3 and FP prostanoid receptors, as demonstrated by calcium flux assays using fluorescent indicators (e.g., Fura-2). Co-treatment with the FP receptor antagonist AL8810 significantly reduces this compound-induced calcium signaling, confirming receptor specificity .

Q. What experimental models are commonly used to study this compound’s effects?

Key models include:

- In vitro : Rat hippocampal slices for studying Rho kinase activation , human lung artery preparations for vasoconstriction assays , and neutrophil cultures to assess non-apoptotic cell death .

- In vivo : Murine middle cerebral artery occlusion (MCAO) for stroke studies and pentylenetetrazole (PTZ)-induced seizure models to evaluate epileptogenesis .

Advanced Research Questions

Q. How can conflicting data on this compound’s physiological effects (e.g., blood pressure changes) be resolved?

Discrepancies arise from model-specific responses. For instance, this compound caused vasoconstriction in isolated pig cerebral arteries but no significant blood pressure changes in vivo in mice, likely due to differences in receptor expression, dosing (e.g., 20 nmol ICV in rats vs. lower doses in mice), or transient effects . Methodological adjustments include:

Q. What methodologies optimize the study of this compound’s dose-dependent effects on excitotoxicity?

In glutamate-induced excitotoxicity models, pre-treatment with COX-2 inhibitors (e.g., NS-398) reduces endogenous PGE2 interference, allowing clearer detection of this compound’s dose-response (0.01–1 μM). Neuronal death is quantified via propidium iodide (PI) uptake in hippocampal CA1 regions, with statistical validation using ANOVA and post-hoc tests .

Q. How does this compound exacerbate ischemic injury, and what pathways are involved?

In MCAO models, this compound increases infarct size by activating EP3 receptors, which enhance Rho kinase activity and disrupt mitochondrial ATP-sensitive K⁺ channels. Key methods include:

- Immunoblotting for phospho-MBS to measure Rho kinase activation .

- Co-administration with mitochondrial K⁺ channel blockers (e.g., 5-hydroxydecanoate) to confirm pathway dependency .

Q. What controls are critical when assessing this compound’s specificity in receptor binding assays?

Include:

- Pharmacological controls : EP1/EP3 dual agonists (e.g., sulprostone) to rule out cross-reactivity .

- Genetic controls : EP3 receptor-knockout models to confirm on-target effects .

- Concentration gradients : Use ≤10 μM this compound to avoid off-target interactions, as higher doses may activate non-EP3 pathways .

Q. How can researchers reconcile this compound’s dual roles in cytotoxicity (neutrophil death) and cytoprotection (cardiac myocytes)?

Context-dependent effects are linked to cell type and signaling pathways. For example:

- In neutrophils, this compound induces non-apoptotic death via protein kinase C activation and ATP depletion, assessed via chromatin morphology assays and membrane permeability tests .

- In cardiac myocytes, it activates mitochondrial K⁺ channels to reduce oxidative stress, validated via flavoprotein fluorescence and viability assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.